molecular formula C12H8ClN3O3 B186029 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide CAS No. 313385-44-3

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide

Cat. No. B186029
M. Wt: 277.66 g/mol
InChI Key: YAOIDGOORYSVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, also known as CNPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and is classified as a heterocyclic organic compound. CNPPC has been found to have a wide range of applications in biochemical and physiological research, making it an important compound for scientists to study.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the inhibition of enzyme activity through the binding of the compound to the enzyme's active site. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to bind specifically to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the activity of PKC, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C. This inhibition of enzyme activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows scientists to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to use.

Future Directions

There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide. One area of research could focus on developing more efficient methods for synthesizing and purifying 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, making it more accessible for use in lab experiments. Another area of research could focus on identifying other enzymes that 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide can inhibit and studying the effects of these inhibitions on cellular processes. Additionally, research could focus on developing new compounds that are similar to 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide but have improved properties, such as increased potency or selectivity.

Synthesis Methods

The synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with 2-nitroaniline to form the final product, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide.

Scientific Research Applications

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C.

properties

CAS RN

313385-44-3

Product Name

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8ClN3O3/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16(18)19/h1-7H,(H,15,17)

InChI Key

YAOIDGOORYSVJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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